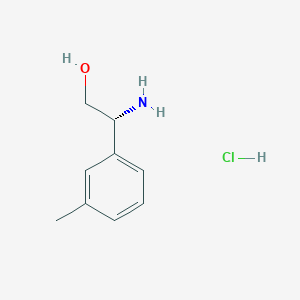

(S)-5-(Hydroxymethyl)morpholin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

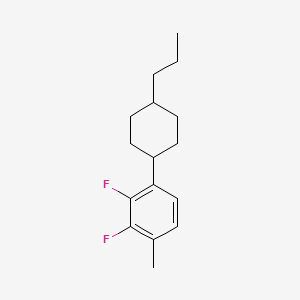

(S)-5-(Hydroxymethyl)morpholin-3-one, also known as 3-Oxymorpholin-5-ylmethanol, is a chemical compound that has been extensively researched due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of interest in the scientific community.

Applications De Recherche Scientifique

Synthesis and Structural Importance

(S)-5-(Hydroxymethyl)morpholin-3-one and its derivatives are pivotal in the field of medicinal chemistry, serving as building blocks. Their unique physicochemical properties enhance both pharmacokinetic and pharmacodynamic attributes of active pharmaceutical ingredients. The synthesis of these enantiomerically pure morpholine building blocks, however, is a challenging task. Recent studies have reported efficient methods for synthesizing these compounds, utilizing stereospecific strategies from chiral pool materials, indicating their structural importance and versatility in chemical synthesis (Stojiljkovic et al., 2022).

Biological and Synthetic Utility

Morpholine derivatives exhibit a wide range of biological activities, including antiviral, analgesic, antitussive, muscle relaxant, antiolytic, and antiparasitic properties. The presence of the morpholine substructure is quite common in nature and is involved in many pharmacological applications. Additionally, these compounds play a significant role in modern organic synthesis, offering good to excellent diastereoselectivity in various chemical reactions, such as Diels-Alder reactions (Huang et al., 2002).

Role in Neurokinin-1 Receptor Antagonism

(S)-5-(Hydroxymethyl)morpholin-3-one derivatives are also recognized for their role in neurokinin-1 receptor antagonism. They are known for their high affinity, oral activity, and long central duration of action, making them effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Anti-corrosion Properties

Apart from their pharmacological importance, these compounds are also investigated for their anti-corrosion properties. Studies have explored the anti-corrosion potency of certain (S)-5-(Hydroxymethyl)morpholin-3-one derivatives in acidic mediums, finding them effective as cathodic inhibitors and providing insights into their adsorption mechanisms on metal surfaces (Douche et al., 2020).

Mécanisme D'action

Target of Action

The primary target of (S)-5-(Hydroxymethyl)morpholin-3-one is Monoacylglycerol lipase (MAGL) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .

Mode of Action

The compound interacts with MAGL, inhibiting its activity . This interaction results in changes to the endocannabinoid signaling pathway, which can have various effects depending on the specific context within the body .

Biochemical Pathways

The inhibition of MAGL by (S)-5-(Hydroxymethyl)morpholin-3-one affects the endocannabinoid signaling pathway . This pathway plays a crucial role in several physiological processes, including pain sensation, mood, and memory . The downstream effects of this interaction can therefore be wide-ranging and significant.

Pharmacokinetics

Studies have shown that it has an improved kinetic profile compared to other magl inhibitors . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability .

Result of Action

The molecular and cellular effects of (S)-5-(Hydroxymethyl)morpholin-3-one’s action are primarily related to its inhibition of MAGL. This can lead to increased levels of endocannabinoids, which can have various effects depending on the specific physiological context .

Action Environment

The action, efficacy, and stability of (S)-5-(Hydroxymethyl)morpholin-3-one can be influenced by various environmental factors. For example, it has been found to be a substrate for P-glycoprotein (P-gp) in mice . This could potentially affect its distribution within the body.

Propriétés

IUPAC Name |

(5S)-5-(hydroxymethyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJNXDWRHDVNIW-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-(Hydroxymethyl)morpholin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B6591346.png)

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)